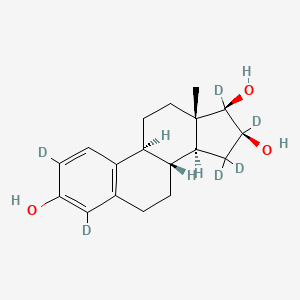

16-Epiestriol-d6

Vue d'ensemble

Description

16-Epiestriol-d6: is a deuterated form of 16-Epiestriol, a minor and weak endogenous estrogenThe compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific research applications, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 16-Epiestriol-d6 involves the deuteration of 16-Epiestriol. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Analyse Des Réactions Chimiques

Types of Reactions: 16-Epiestriol-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemical Research Applications

- Isotope Labeling :

- Analytical Chemistry :

Biological Research Applications

- Metabolic Studies :

- Hormone Interaction Studies :

Medical Research Applications

- Hormone Replacement Therapy :

- Cancer Research :

- Anti-inflammatory Properties :

Case Studies

Mécanisme D'action

16-Epiestriol-d6 exerts its effects by binding to estrogen receptors in the body. This binding triggers a series of molecular events that lead to the modulation of gene expression and cellular functions. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines without affecting glycogenic activity .

Comparaison Avec Des Composés Similaires

Estriol: Another weak estrogen with similar biological activity.

Estradiol: A more potent estrogen with stronger effects on the body.

Estrone: A less potent estrogen compared to estradiol but still significant in physiological processes.

Uniqueness: 16-Epiestriol-d6 is unique due to its deuterated nature, which enhances its stability and allows for precise tracking in research applications. Its anti-inflammatory properties without glycogenic activity also distinguish it from other estrogens .

Activité Biologique

Overview

16-Epiestriol-d6 is a deuterated derivative of 16-Epiestriol, a minor endogenous estrogen. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies. This compound has garnered attention for its significant biological activities, particularly its anti-inflammatory properties.

- Chemical Formula : C18H24O3

- Molecular Weight : 294.42 g/mol

- CAS Number : 221093-41-0

- Structure : The deuterated form replaces hydrogen atoms with deuterium, which alters its isotopic composition without significantly changing its chemical reactivity.

This compound primarily functions as a weak estrogen, interacting with estrogen receptors to exert its biological effects. Its mechanism includes:

- Binding to Estrogen Receptors : It binds to estrogen receptors, influencing gene expression related to inflammation and cellular growth.

- Anti-inflammatory Activity : Research indicates that it exhibits potent anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Biochemical Pathways

The compound is a metabolite of estrone and participates in various biochemical pathways:

- Metabolism : It is involved in the metabolism of estrogens, contributing to the balance of hormonal activity in the body.

- Cellular Effects : Studies show that this compound can influence cellular processes such as apoptosis and proliferation, particularly in hormone-sensitive tissues .

Case Studies and Experimental Data

-

Anti-inflammatory Efficacy :

- In a comparative study, this compound demonstrated more than twice the effectiveness of hydrocortisone in preventing edema in animal models. This highlights its potential as an alternative therapeutic agent for inflammatory conditions.

- Hormonal Interaction Studies :

- Comparative Analysis with Other Estrogens :

Data Tables

| Property | This compound | Estradiol | Estriol |

|---|---|---|---|

| Molecular Weight | 294.42 g/mol | 272.39 g/mol | 288.38 g/mol |

| Estrogenic Activity | Weak | Strong | Moderate |

| Anti-inflammatory Properties | Significant | Moderate | Low |

| Glycogenic Activity | None | Present | Present |

Propriétés

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-BRKOECIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747701 | |

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221093-41-0 | |

| Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.